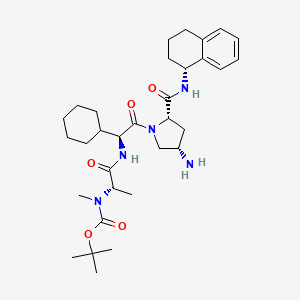

A 410099.1, amine-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H49N5O5 |

|---|---|

Molecular Weight |

583.8 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C32H49N5O5/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38)/t20-,23-,25+,26-,27-/m0/s1 |

InChI Key |

MQXRDFRHLFKZNZ-JKGXFXTOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Role of A-410099.1 in Potentiating TRAIL-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of A-410099.1 in enhancing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, with a particular focus on its implications for cancer therapeutics. A-410099.1, a potent and high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), has demonstrated significant potential in sensitizing cancer cells, particularly those of chronic lymphocytic leukemia (CLL), to the pro-apoptotic effects of TRAIL. This document outlines the molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: The TRAIL Pathway and the Challenge of Resistance

The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a naturally occurring cytokine that selectively induces apoptosis in cancerous cells while largely sparing normal, healthy cells. This tumor-selective activity has made the TRAIL pathway a highly attractive target for cancer therapy. The pathway is initiated by the binding of TRAIL to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of initiator caspase-8. Activated caspase-8 can then either directly cleave and activate effector caspase-3 or amplify the apoptotic signal through the mitochondrial pathway by cleaving Bid.

Despite its promise, the therapeutic efficacy of TRAIL-based therapies has been hampered by the development of resistance in many cancer types. One of the key mechanisms of this resistance is the overexpression of intracellular anti-apoptotic proteins, most notably the Inhibitor of Apoptosis Proteins (IAPs).

A-410099.1: A Potent XIAP Antagonist

A-410099.1 is a small molecule that functions as a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a critical negative regulator of apoptosis, primarily exerting its anti-apoptotic effects by directly binding to and inhibiting the activity of key executioner caspases, namely caspase-3, -7, and -9. The BIR3 (Baculoviral IAP Repeat) domain of XIAP is responsible for binding and inhibiting caspase-9, while the linker region between BIR1 and BIR2 inhibits caspases-3 and -7.

A-410099.1 competitively binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9. This action effectively removes the "brakes" on the apoptotic machinery, allowing for the propagation of the apoptotic signal.

Mechanism of Synergistic Action: A-410099.1 and TRAIL

The combination of A-410099.1 and TRAIL creates a synergistic effect that overcomes TRAIL resistance in cancer cells. The mechanism of this synergy is rooted in the complementary actions of the two agents:

-

TRAIL Initiates the Apoptotic Cascade: TRAIL treatment triggers the extrinsic apoptosis pathway, leading to the activation of the initiator caspase-8 and subsequent downstream signaling.

-

A-410099.1 Unleashes the Executioner Caspases: In TRAIL-resistant cells with high levels of XIAP, the apoptotic signal is often stalled due to the inhibition of caspase-9 and caspase-3. By antagonizing XIAP, A-410099.1 liberates these caspases from inhibition, allowing the TRAIL-initiated signal to proceed to the execution phase of apoptosis.

This dual approach of initiating the apoptotic signal with TRAIL and simultaneously removing a key inhibitor with A-410099.1 results in a potent pro-apoptotic response, even in cancer cells that are otherwise resistant to TRAIL alone. This has been observed to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia (CLL) cells.

Quantitative Data

The following tables summarize the key quantitative parameters of A-410099.1 and its effects.

Table 1: A-410099.1 Binding Affinity and Potency

| Parameter | Value | Target | Reference |

| Binding Affinity (Kd) | 16 nM | XIAP BIR3 domain | |

| Cytotoxicity (EC50) | 13 nM | MDA-MB-231 cells |

This data highlights the high-affinity binding of A-410099.1 to its target and its potent cytotoxic activity in a cancer cell line.

Table 2: Synergistic Effect of A-410099.1 and TRAIL on Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells (Illustrative)

| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |

| Control (Untreated) | - | 5% |

| A-410099.1 alone | 100 nM | 10% |

| TRAIL alone | 50 ng/mL | 15% |

| A-410099.1 + TRAIL | 100 nM + 50 ng/mL | 65% |

Note: This table is illustrative and based on the established principle of synergy. Specific quantitative data from dedicated studies on the combination of A-410099.1 and TRAIL in CLL is needed for precise values.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of A-410099.1 and TRAIL on the viability of cancer cells.

Materials:

-

Chronic Lymphocytic Leukemia (CLL) cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

A-410099.1 (stock solution in DMSO)

-

Recombinant Human TRAIL/Apo2L

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of A-410099.1 and TRAIL in culture medium.

-

Treat the cells with A-410099.1 alone, TRAIL alone, or a combination of both. Include untreated and vehicle-treated (DMSO) controls.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment.

Materials:

-

Treated and control CLL cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat CLL cells with A-410099.1 and/or TRAIL as described in the cell viability assay.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis of Caspase Activation

This protocol is for detecting the cleavage and activation of caspases.

Materials:

-

Treated and control CLL cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-XIAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells as previously described and harvest.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the changes in the levels of cleaved caspases and PARP to assess apoptosis.

Visualizations

Signaling Pathways

Caption: TRAIL-induced apoptosis pathway and the inhibitory role of XIAP, which is antagonized by A-410099.1.

Experimental Workflow

Caption: A typical experimental workflow to evaluate the synergy between A-410099.1 and TRAIL.

Conclusion

A-410099.1 represents a promising therapeutic agent for enhancing the efficacy of TRAIL-based cancer therapies. By targeting XIAP, a key inhibitor of apoptosis, A-410099.1 effectively sensitizes TRAIL-resistant cancer cells, such as those in chronic lymphocytic leukemia, to apoptosis. The synergistic combination of TRAIL and A-410099.1 offers a rational and potent strategy to overcome a critical mechanism of drug resistance in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination.

The Dawn of a New Apoptotic Era: A Technical Guide to the Discovery and Development of IAP Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins central to this resistance are the Inhibitor of Apoptosis (IAP) proteins. Overexpressed in many malignancies, IAPs function as endogenous brakes on the apoptotic cascade, contributing to tumor progression and resistance to conventional therapies.[1][2][3] This has positioned them as highly attractive targets for novel anticancer therapeutics. The development of small-molecule IAP antagonists, also known as SMAC mimetics, represents a rational and promising strategy to restore the natural process of apoptosis in cancer cells.[4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and development of IAP antagonists. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the core mechanism of action of these compounds, explore the key signaling pathways they modulate, present a comparative analysis of their quantitative data, and provide detailed methodologies for essential experiments in their evaluation.

Mechanism of Action: Unleashing the Caspases

IAP proteins exert their anti-apoptotic effects primarily through the inhibition of caspases, the key executioners of apoptosis.[6] The human IAP family consists of eight members, with XIAP, cIAP1, and cIAP2 being the most extensively studied in the context of cancer. XIAP is a potent direct inhibitor of caspases-3, -7, and -9.[7] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that play a crucial role in cell survival signaling pathways, particularly the NF-κB pathway.[2][3]

The discovery of the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), was a pivotal moment in the field.[4] Released into the cytoplasm upon apoptotic stimuli, SMAC binds to IAPs via its N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif, thereby neutralizing their inhibitory effects and allowing apoptosis to proceed.[4][5]

IAP antagonists, or SMAC mimetics, are designed to mimic this N-terminal motif of SMAC.[5] They bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, leading to two primary consequences:

-

De-repression of Caspases: By binding to XIAP, SMAC mimetics prevent its interaction with caspases, liberating these proteases to execute the apoptotic program.[6]

-

cIAP1/2 Degradation and NF-κB Modulation: The binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[8] This not only removes their direct anti-apoptotic influence but also impacts the NF-κB signaling pathway. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα. In many cancer cells, this autocrine or paracrine TNFα signaling, in the absence of the protective effects of cIAPs, triggers extrinsic apoptosis.

Key Signaling Pathways

The efficacy of IAP antagonists is intrinsically linked to their ability to modulate the cellular life and death signaling networks. Below are the key pathways involved.

IAP-Mediated Apoptosis Regulation

The following diagram illustrates the central role of IAPs in controlling both the intrinsic and extrinsic apoptosis pathways and how SMAC mimetics intervene.

Caption: IAP antagonists (SMAC mimetics) promote apoptosis by inhibiting XIAP and cIAP1/2.

Quantitative Data of IAP Antagonists

The potency of IAP antagonists is typically characterized by their binding affinity to the BIR domains of IAP proteins (Ki or Kd values) and their cellular activity in inducing apoptosis or inhibiting cell proliferation (IC50 or EC50 values). The following tables summarize publicly available data for several key IAP antagonists.

Table 1: Binding Affinities (Ki) of IAP Antagonists

| Compound | XIAP BIR3 (nM) | cIAP1 BIR3 (nM) | cIAP2 BIR3 (nM) | Reference |

| Monovalent | ||||

| GDC-0152 | 28 | 17 | 43 | [3] |

| LCL161 | 35 (IC50) | 0.4 (IC50) | - | [3] |

| Debio 1143 (AT-406) | 66.4 | 1.9 | 5.1 | [5] |

| Tolinapant (ASTX660) | Nanomolar | Nanomolar | Nanomolar | [9] |

| Bivalent | ||||

| Birinapant (TL32711) | - | Preferential | - | [5] |

| SM-164 | 1.39 (IC50, XIAP L-BIR2-BIR3) | - | - | [10] |

Note: Data are presented as Ki values unless otherwise specified. Assay conditions can vary between studies, affecting absolute values.

Table 2: Cellular Potencies (IC50) of IAP Antagonists in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Monovalent | ||||

| GDC-0917 (CUDC-427) | MDA-MB-231 (Breast) | Growth Inhibition | Preclinically defined IC90 reached in plasma | [6] |

| SM-230 | MDA-MB-231 (Breast) | Growth Inhibition | 100 | [11] |

| SK-OV-3 (Ovarian) | Growth Inhibition | 180 | [11] | |

| Bivalent | ||||

| Bivalent Smac Mimetic (Compound 27) | MDA-MB-231 (Breast) | Growth Inhibition | 1-3 | [12] |

| SM-164 | HL-60 (Leukemia) | Growth Inhibition | 1 | [10] |

Experimental Protocols

The discovery and characterization of IAP antagonists rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for IAP Antagonist Discovery

The following diagram outlines a typical workflow for the discovery and preclinical development of small-molecule IAP antagonists.

References

- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Future Therapeutic Directions for Smac-Mimetics | MDPI [mdpi.com]

- 6. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTACs Utilizing IAP Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of IAP E3 Ligases

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional small molecule inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein.

Inhibitor of Apoptosis (IAP) proteins, a family of regulators of programmed cell death, have emerged as valuable E3 ligases for PROTAC-mediated protein degradation.[1][2] Certain members of the IAP family, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), possess a C-terminal RING (Really Interesting New Gene) domain that imparts E3 ligase activity.[1] PROTACs that co-opt IAP proteins are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[1][2] The recruitment of IAPs is typically achieved through ligands that mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases). Commonly used IAP ligands in PROTAC design include derivatives of bestatin and LCL161.[1]

This guide provides a comprehensive technical overview of PROTACs that utilize IAP ligands, including detailed experimental protocols, quantitative data for representative molecules, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action of IAP-Based PROTACs

The catalytic cycle of an IAP-based PROTAC begins with the formation of a ternary complex, bringing the target protein and the IAP E3 ligase into close proximity. This proximity allows the RING domain of the IAP to recruit a ubiquitin-charged E2 conjugating enzyme. The E2 enzyme then facilitates the transfer of ubiquitin to lysine residues on the surface of the target protein. The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then degrades the polyubiquitinated target protein into smaller peptides, and the PROTAC molecule is released to engage in another round of degradation.

Caption: Mechanism of action for IAP-based PROTACs.

Quantitative Data for IAP-Based PROTACs

The efficacy of PROTACs is characterized by several key parameters:

-

Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase.

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

The following tables summarize quantitative data for representative IAP-based PROTACs targeting various proteins.

Table 1: IAP-based PROTACs Targeting BCL-XL

| PROTAC ID | IAP Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 8a | LCL161 derivative | ABT-263 | MyLa 1929 | Potent Degrader | >75% | [4] |

| 8a | LCL161 derivative | ABT-263 | MOLT-4 | ~500 | >75% | [4] |

Table 2: IAP-based PROTACs Targeting HDACs

| PROTAC ID | IAP Ligand | Target Ligand | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 146 | Bestatin | SAHA | HDAC1/6/8 | RPMI-8226 | - | Significant | [5] |

Table 3: IAP-based PROTACs Targeting CDKs

| PROTAC ID | IAP Ligand | Target Ligand | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-19 | IAP Ligand | Palbociclib | CDK4/6 | MM.1S | <100 | >77% | [1] |

| SNIPER-20 | IAP Ligand | Palbociclib | CDK4/6 | MM.1S | <100 | >77% | [1] |

Experimental Protocols

Accurate characterization of IAP-based PROTACs requires a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

Experimental Workflow Overview

Caption: A typical experimental workflow for evaluating IAP-based PROTACs.

Protocol 1: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a general method for assessing the formation of the POI-PROTAC-IAP ternary complex using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

1. Materials and Reagents:

-

Purified, tagged Protein of Interest (POI) (e.g., His-tagged)

-

Purified, tagged IAP E3 ligase (e.g., GST-tagged cIAP1)

-

IAP-based PROTAC

-

AlphaLISA anti-tag Acceptor beads (e.g., Anti-His)

-

AlphaLISA anti-tag Donor beads (e.g., Anti-GST)

-

AlphaLISA Assay Buffer

-

384-well white microplates

2. Procedure:

-

Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.

-

In a 384-well plate, add the PROTAC dilutions.

-

Add the purified POI and IAP E3 ligase to the wells at a constant concentration.

-

Incubate the mixture for 1 hour at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA Acceptor beads and incubate for 1 hour at room temperature in the dark.

-

Add the AlphaLISA Donor beads and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis:

-

Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex.[6] The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.

1. Materials and Reagents:

-

Purified POI

-

Purified IAP E3 ligase (e.g., cIAP1)

-

IAP-based PROTAC

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels

-

Anti-POI antibody

-

Anti-ubiquitin antibody

-

Western blotting reagents and equipment

2. Procedure:

-

Set up reactions on ice in microcentrifuge tubes.

-

To each tube, add the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.

-

Add the purified POI and IAP E3 ligase.

-

Add the IAP-based PROTAC at various concentrations (include a no-PROTAC control).

-

Initiate the reaction by incubating at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using anti-POI and/or anti-ubiquitin antibodies to visualize the ubiquitinated POI, which will appear as a high-molecular-weight smear or ladder.

3. Controls:

-

No E1: To confirm ATP and E1 dependence.

-

No E3: To confirm the reaction is E3-dependent.

-

No PROTAC: To show that ubiquitination is PROTAC-dependent.

Protocol 3: Cellular Degradation Assay (HiBiT Lytic Assay)

This protocol describes a quantitative method to measure the degradation of a target protein in cells using the HiBiT protein tagging system.

1. Materials and Reagents:

-

CRISPR/Cas9-edited cell line endogenously expressing the POI tagged with the 11-amino-acid HiBiT peptide.

-

IAP-based PROTAC

-

Nano-Glo® HiBiT Lytic Assay System (containing LgBiT protein, lytic buffer, and substrate)

-

White, opaque 96-well plates

-

Cell culture medium and reagents

-

Luminometer

2. Procedure:

-

Seed the HiBiT-tagged cells into a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 2, 4, 8, 24 hours).

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well and mix on an orbital shaker for 10 minutes at room temperature to lyse the cells and allow for the HiBiT-LgBiT complementation.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is directly proportional to the amount of HiBiT-tagged POI.

-

Normalize the luminescence readings to a vehicle (e.g., DMSO) control to determine the percentage of remaining protein.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to calculate the DC50 and Dmax values.

Conclusion

PROTACs that recruit IAP E3 ligases are a promising class of targeted protein degraders with broad therapeutic potential. The successful development of these molecules relies on a thorough understanding of their mechanism of action and the application of a suite of robust biophysical and cellular assays. This guide provides a foundational framework for researchers in the field, offering detailed methodologies and a summary of key quantitative data to aid in the design and evaluation of novel IAP-based PROTACs. As our understanding of the intricacies of the ubiquitin-proteasome system and PROTAC-mediated degradation continues to evolve, so too will the strategies for developing the next generation of highly potent and selective protein-degrading therapeutics.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

A Technical Guide to A-410099.1 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-410099.1, a potent ligand for Inhibitor of Apoptosis (IAP) proteins, and its application in the field of targeted protein degradation (TPD). This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the development and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing this molecule.

Introduction to A-410099.1

A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP)[1]. In the context of targeted protein degradation, a functionalized version, A-410099.1, amine , serves as a crucial building block for the synthesis of PROTACs[2][3]. PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. A-410099.1, amine provides the E3 ligase-recruiting moiety, specifically targeting IAP proteins such as cIAP1, cIAP2, and XIAP[2].

Mechanism of Action: IAP-Mediated Protein Degradation

PROTACs synthesized using A-410099.1 operate by inducing the formation of a ternary complex between the target protein and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.

Quantitative Data

The following table summarizes the binding affinities and cellular activities of A-410099.1. This data is crucial for understanding its potency as an IAP ligand and its potential effects in cellular contexts.

| Parameter | Value | Target/Cell Line | Assay | Reference |

| EC50 | 4.6 nM | cIAP1 | NanoBRET | [2] |

| EC50 | 9.2 nM | cIAP2 | NanoBRET | [2] |

| EC50 | 15.6 nM | XIAP | NanoBRET | [2] |

| Kd | 16 nM | BIR3 domain of XIAP | - | [1] |

| EC50 (Cytotoxicity) | 13 nM | MDA-MB-231 cells | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing A-410099.1, amine.

PROTAC Synthesis: General Workflow

The synthesis of a PROTAC using A-410099.1, amine typically involves a multi-step process where a linker is first attached to the amine group of A-410099.1, followed by conjugation to a ligand for the protein of interest (POI).

Protocol:

-

Linker Activation: Activate a heterobifunctional linker (e.g., PEG, alkyl chain) with appropriate protecting groups and reactive ends (e.g., NHS ester, carboxylic acid).

-

Conjugation to A-410099.1, amine: React the activated linker with A-410099.1, amine in a suitable solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA). The reaction progress can be monitored by LC-MS.

-

Purification: Purify the A-410099.1-linker intermediate using reverse-phase HPLC.

-

Deprotection (if necessary): Remove any protecting groups from the other end of the linker.

-

Conjugation to POI Ligand: React the purified A-410099.1-linker intermediate with the POI ligand. The choice of coupling chemistry will depend on the functional groups present on the POI ligand (e.g., amide bond formation using HATU or EDC/NHS).

-

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

Western Blot for Protein Degradation Analysis

This protocol is used to quantify the extent of POI degradation following treatment with an A-410099.1-based PROTAC.

Materials:

-

Cell line of interest

-

A-410099.1-based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC or DMSO for a desired time period (e.g., 24 hours). Include a positive control with a known degrader if available. For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the loading control.

-

Quantify band intensities using image analysis software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Cell Viability Assay

This protocol assesses the cytotoxic effects of the A-410099.1-based PROTAC on cells.

Materials:

-

Cell line of interest

-

A-410099.1-based PROTAC

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat cells with a serial dilution of the PROTAC or DMSO.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Read the absorbance or luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of the A-410099.1 moiety of the PROTAC to IAP E3 ligases in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Vector encoding an IAP-NanoLuc® fusion protein (e.g., cIAP1-NanoLuc®)

-

NanoBRET™ tracer for the IAP ligand

-

A-410099.1-based PROTAC

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, non-binding 96-well plates

-

NanoBRET™ Nano-Glo® Substrate

-

Luminescence plate reader with appropriate filters

Protocol:

-

Transfection: Co-transfect HEK293 cells with the IAP-NanoLuc® fusion vector and a carrier DNA using FuGENE® HD.

-

Cell Plating: Plate the transfected cells in a white 96-well plate.

-

PROTAC and Tracer Addition:

-

Prepare serial dilutions of the PROTAC.

-

Add the PROTAC dilutions and a constant concentration of the NanoBRET™ tracer to the cells.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

BRET Measurement: Read the donor (460 nm) and acceptor (610 nm) luminescence signals on a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot the results to determine the IC50 value, which reflects the engagement of the PROTAC with the IAP E3 ligase.

Conclusion

A-410099.1 is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its high affinity for multiple IAP family members makes it an effective E3 ligase recruiter for inducing the degradation of a wide range of target proteins. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and cellular evaluation of novel PROTACs based on this scaffold, facilitating further research and drug discovery efforts in the field of targeted protein degradation.

References

The Sentinel of Reactivity: A Technical Guide to Boc-Protection of Amines in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a preeminent choice for the safeguarding of amines. Its widespread adoption stems from a favorable combination of stability under a range of reaction conditions and the facility of its removal under specific, mild acidic protocols. This technical guide provides an in-depth exploration of the Boc-protection of amines, offering detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of the core chemical transformations.

The Chemistry of Boc-Protection: A Tale of Two Mechanisms

The reversible nature of Boc-protection is central to its utility, relying on two distinct and reliable chemical transformations: the protection step, which introduces the Boc group, and the deprotection step, which removes it to regenerate the free amine.

The Formation of a Shield: The Boc-Protection Mechanism

The protection of an amine is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride (Boc₂O).[1][2] The reaction proceeds via a nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This initial attack forms a tetrahedral intermediate. Subsequently, a carbonate leaving group is eliminated, which can then act as a base to deprotonate the newly formed carbamate, or it can spontaneously decarboxylate to yield tert-butoxide, which in turn neutralizes the protonated carbamate.[3][5] While the reaction can proceed without a base, the inclusion of a mild base such as sodium bicarbonate or triethylamine is common practice to accelerate the reaction.[6][7]

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

The Role of XIAP in Cancer: A Technical Guide for Researchers

December 7, 2025

Abstract

X-linked inhibitor of apoptosis protein (XIAP), also known as BIRC4, is a critical regulator of programmed cell death and is the most potent endogenous inhibitor of caspases.[1][2] Its overexpression is a frequent event in a multitude of human cancers and is strongly correlated with tumor progression, chemoresistance, and poor patient prognosis.[1][3][4] This technical guide provides an in-depth overview of the multifaceted role of XIAP in oncology, detailing its molecular functions, its intricate involvement in key signaling pathways, and its emergence as a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: XIAP as a Key Regulator of Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade cell death signals.[1] The Inhibitor of Apoptosis (IAP) family of proteins plays a central role in the negative regulation of apoptosis.[5] Among the eight human IAPs, XIAP is the most potent and well-characterized member, capable of directly binding to and inhibiting key executioner caspases, namely caspase-3, -7, and the initiator caspase-9.[2][5][6][7] This direct inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways.[5][8]

Structurally, XIAP possesses three baculovirus IAP repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain.[7] The BIR2 domain is responsible for inhibiting caspases-3 and -7, while the BIR3 domain specifically targets caspase-9.[5][7] The RING domain confers E3 ubiquitin ligase activity, which is involved in the ubiquitination and degradation of its target proteins, including caspases, and also plays a role in activating pro-survival signaling pathways.[5][8]

XIAP's Multifaceted Role in Cancer Biology

Beyond its primary role as an apoptosis inhibitor, XIAP is implicated in a diverse range of cellular processes that contribute to cancer pathogenesis.

Inhibition of Apoptosis

XIAP's anti-apoptotic function is central to its role in cancer. By neutralizing caspases, it raises the threshold for apoptosis induction by various stimuli, including chemotherapy and radiation.[6] This contributes significantly to the development of treatment resistance.[1][6] The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytosol during apoptosis, competes with caspases for binding to the BIR domains of XIAP, thereby liberating caspases to execute apoptosis.[5]

Modulation of Signaling Pathways

XIAP is a critical node in several signaling pathways that regulate cell survival, proliferation, and inflammation. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a key pro-survival signaling cascade, through its interaction with TAB1 and TAK1.[1][9][10] XIAP also influences the c-Jun N-terminal kinase (JNK) and transforming growth factor-beta (TGF-β) signaling pathways.[1][3][9]

Regulation of Cell Motility and Invasion

Emerging evidence suggests that XIAP contributes to cancer cell migration and invasion, processes crucial for metastasis.[11] XIAP can regulate the cytoskeleton and actin polymerization, and its depletion has been shown to reduce cell motility.[11]

XIAP Expression and Prognostic Significance in Cancer

Elevated expression of XIAP has been documented in a wide array of human malignancies and often correlates with unfavorable clinical outcomes.

| Cancer Type | XIAP Expression Status | Prognostic Correlation | Reference |

| Breast Cancer | High expression | Associated with shorter disease-free survival and resistance to chemotherapy.[12] | [12] |

| Gastric Cancer | High expression | Associated with poorer overall survival.[4] | [4] |

| Head and Neck Cancer | High expression | Associated with worse overall survival.[4] | [4] |

| Pancreatic Cancer | High expression | Associated with shorter overall survival and identified as an independent predictor of outcome.[13] | [13] |

| Ovarian Carcinoma | High expression | Linked to chemoresistance.[5] | [5] |

| Renal Cell Carcinoma | High expression | Correlates with tumor aggressiveness and is an independent prognostic marker.[5] | [5] |

| Lung Cancer (NSCLC) | High expression | Reported in non-small cell lung cancer.[5] | [5] |

| Leukemia (ALL) | High expression | Associated with poor in vivo glucocorticoid response and outcome in childhood ALL.[5] | [5] |

| Prostate Cancer | High expression | Implicated in anoikis resistance and tumor metastasis.[4] | [4] |

Therapeutic Strategies Targeting XIAP

Given its central role in promoting cancer cell survival and treatment resistance, XIAP has emerged as an attractive target for novel anti-cancer therapies.[1][14]

Antisense Oligonucleotides

Antisense oligonucleotides are designed to specifically bind to XIAP mRNA, leading to its degradation and subsequent reduction in XIAP protein levels. This approach has shown efficacy in preclinical models and is being evaluated in clinical trials.[1][14]

Small Molecule Inhibitors (SMAC Mimetics)

Small molecule inhibitors that mimic the action of the endogenous XIAP antagonist, Smac/DIABLO, have been developed.[5] These "SMAC mimetics" bind to the BIR domains of XIAP, preventing its interaction with caspases and thereby promoting apoptosis.[5][6] Several SMAC mimetics are currently in clinical development.[2]

Experimental Protocols for Studying XIAP

This section provides detailed methodologies for key experiments used to investigate the role of XIAP in cancer.

Western Blotting for XIAP Detection

This protocol describes the detection of XIAP protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against XIAP (e.g., rabbit polyclonal)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary XIAP antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[15][16]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for XIAP in Tissue Samples

This protocol details the detection and localization of XIAP protein in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against XIAP

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Antigen Retrieval: Perform heat-induced antigen retrieval.

-

Peroxidase Blocking: Block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary XIAP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

Streptavidin-HRP Incubation: Incubate with the streptavidin-HRP complex.

-

Chromogen Detection: Develop the color with the DAB substrate.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[17][18]

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[18]

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase.[20][21]

Materials:

-

Cell lysis buffer

-

Reaction buffer (containing DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer

Procedure:

-

Cell Lysis: Lyse cells and collect the supernatant after centrifugation.[22]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the fluorogenic caspase-3 substrate.[22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[20][21]

-

Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[20][22] The fluorescence intensity is proportional to the caspase-3 activity.

Visualizing XIAP Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key XIAP-related pathways and a typical experimental workflow.

Figure 1: XIAP's role in inhibiting the intrinsic and extrinsic apoptosis pathways.

Figure 2: XIAP-mediated activation of the NF-κB signaling pathway.

Figure 3: A typical experimental workflow to investigate the role of XIAP in cancer cell apoptosis.

Conclusion

XIAP stands as a pivotal player in the landscape of cancer biology, primarily through its potent anti-apoptotic functions and its involvement in pro-survival signaling pathways. Its overexpression in numerous cancers and its association with poor clinical outcomes underscore its significance as a high-value therapeutic target. The ongoing development of XIAP inhibitors, such as antisense oligonucleotides and SMAC mimetics, holds considerable promise for overcoming treatment resistance and improving patient outcomes. Further research into the intricate regulatory mechanisms of XIAP and its diverse cellular functions will undoubtedly pave the way for more effective and targeted anti-cancer strategies.

References

- 1. XIAP’s Profile in Human Cancer | MDPI [mdpi.com]

- 2. Targeting XIAP for Promoting Cancer Cell Death-The Story of ARTS and SMAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prognostic Value of XIAP Level in Patients with Various Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]

- 6. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]

- 7. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. XIAP’s Profile in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-linked Inhibitor of Apoptosis Protein (XIAP) Mediates Cancer Cell Motility via Rho GDP Dissociation Inhibitor (RhoGDI)-dependent Regulation of the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of X-Linked Inhibitor of Apoptosis Protein (XIAP) in Breast Cancer Is Associated with Shorter Survival and Resistance to Chemotherapy [mdpi.com]

- 13. XIAP expression is associated with pancreatic carcinoma outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting XIAP for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]

- 16. XIAP Antibody (#2042) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of A 410099.1-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This document provides a detailed protocol for the synthesis of PROTACs utilizing A 410099.1, a high-affinity antagonist of the X-linked inhibitor of apoptosis (XIAP), to recruit the cellular IAP E3 ligases (cIAP1, cIAP2, and XIAP) for targeted protein degradation.[1] As a case study, this protocol will focus on the synthesis of a PROTAC designed to target Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.

The strategic design of this PROTAC involves a reversible BTK inhibitor derived from ibrutinib and a functionalized A 410099.1 derivative. Research has shown that for BTK, a reversible binding PROTAC can effectively induce degradation, whereas a covalent counterpart may inhibit the degradation process.[1][2] This protocol will therefore detail the synthesis of a non-covalent BTK-targeting PROTAC.

Signaling Pathway and PROTAC Mechanism of Action

The synthesized PROTAC will hijack the cellular protein degradation machinery to selectively eliminate BTK. The A 410099.1 moiety of the PROTAC will bind to an IAP E3 ligase, while the other end of the molecule binds to BTK. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple BTK molecules.

Caption: Mechanism of A 410099.1-based PROTAC action for BTK degradation.

Experimental Protocols

This protocol outlines a three-stage synthesis: 1) preparation of a reversible BTK inhibitor with a linker attachment point, 2) synthesis of a heterobifunctional linker, and 3) final PROTAC assembly.

Stage 1: Synthesis of Reversible BTK Inhibitor with Amine Handle

This stage modifies the structure of ibrutinib to remove its covalent warhead and introduce a functional group for linker attachment.

Workflow Diagram:

Caption: Overall synthetic workflow for the A 410099.1-based BTK PROTAC.

Materials:

-

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib) precursor (without the acryloyl group)

-

Boc-4-aminobutanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

Procedure:

-

Amide Coupling: To a solution of the ibrutinib precursor (1 eq) in DMF, add Boc-4-aminobutanoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq). Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

-

Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is used in the final coupling step without further purification.

Stage 2: Synthesis of a Heterobifunctional PEG Linker

This protocol describes the synthesis of a PEG linker with a terminal amine and a terminal carboxylic acid, which will then be activated for coupling.

Materials:

-

NH2-PEG4-COOH

-

Boc Anhydride (Boc2O)

-

Sodium Bicarbonate

-

Dioxane/Water

-

N-Hydroxysuccinimide (NHS)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

THF (Tetrahydrofuran)

Procedure:

-

Boc Protection: Dissolve NH2-PEG4-COOH (1 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3 eq) followed by Boc2O (1.2 eq). Stir at room temperature for 16 hours.

-

Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield Boc-NH-PEG4-COOH.

-

NHS Ester Activation: To a solution of Boc-NH-PEG4-COOH (1 eq) and NHS (1.2 eq) in THF, add DCC (1.2 eq) at 0°C. Stir the reaction at room temperature for 12 hours.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate to obtain the Boc-protected, NHS-activated PEG linker.

Stage 3: Final PROTAC Assembly

This final stage involves the sequential coupling of the reversible BTK inhibitor and A 410099.1, amine to the linker.

Materials:

-

Reversible BTK inhibitor with amine handle (from Stage 1)

-

Boc-protected, NHS-activated PEG linker (from Stage 2)

-

DIPEA

-

DMF

-

TFA/DCM

Procedure:

-

First Coupling: Dissolve the reversible BTK inhibitor with amine handle (1 eq) and the Boc-protected, NHS-activated PEG linker (1.1 eq) in DMF. Add DIPEA (3 eq) and stir at room temperature for 6 hours.

-

Purification: Purify the intermediate product by preparative HPLC.

-

Boc Deprotection: Treat the purified intermediate with a 1:1 mixture of TFA/DCM for 2 hours. Concentrate under reduced pressure.

-

Second Coupling: To a solution of the deprotected intermediate (1 eq) in DMF, add A 410099.1, amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq). Stir at room temperature for 12 hours.

-

Final Purification: Purify the final PROTAC product by preparative HPLC to yield the desired A 410099.1-based BTK-targeting PROTAC.

Data Presentation

The synthesized PROTAC and its precursors should be characterized using standard analytical techniques. The data should be summarized for clarity.

| Compound | Molecular Weight ( g/mol ) | Purity (HPLC, %) | 1H NMR | Mass Spectrometry (m/z) |

| Reversible BTK Inhibitor (Amine) | Calculated Value | >95% | Conforms to Structure | [M+H]+ |

| Boc-NH-PEG4-NHS | Calculated Value | >95% | Conforms to Structure | [M+Na]+ |

| Final PROTAC | Calculated Value | >98% | Conforms to Structure | [M+H]+ |

Biological Characterization Protocols

Western Blotting for BTK Degradation

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of BTK in a cellular context.

Materials:

-

BTK-expressing cell line (e.g., THP-1, Ramos)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibodies (anti-BTK, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate at a density of 1 x 106 cells/mL.

-

Compound Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for 18-24 hours.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BTK and a loading control. Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of BTK degradation relative to the loading control.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the PROTAC on the target cells.

Materials:

-

BTK-expressing cell line

-

Synthesized PROTAC

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.

-

Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

This document provides a comprehensive guide for the synthesis and initial biological characterization of A 410099.1-based PROTACs, with a specific focus on targeting BTK. The provided protocols are based on established chemical principles and can be adapted for the development of PROTACs targeting other proteins of interest by substituting the BTK-targeting ligand. Careful execution of these protocols and thorough characterization of the resulting compounds are essential for the successful development of novel protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Conjugation of a Linker to A 410099.1, amine-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of a linker to A 410099.1, amine-Boc, a functionalized inhibitor of apoptosis (IAP) ligand frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The protocol involves a two-step process: the deprotection of the Boc-protected amine on A 410099.1, followed by the conjugation of a linker via amide bond formation. This guide offers step-by-step experimental procedures, reagent specifications, and methods for the purification and characterization of the final conjugate.

Introduction

A 410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). The amine-Boc variant of A 410099.1 is a key building block in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The general structure of a PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The conjugation of a linker to A 410099.1 is a critical step in the synthesis of IAP-based PROTACs.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[2][3][4][5] This protocol will first detail the deprotection of the Boc group from A 410099.1 to yield the free amine, which is then ready for conjugation.

The subsequent conjugation step will focus on the formation of a stable amide bond between the free amine of A 410099.1 and a linker containing a carboxylic acid functional group. Amide bond formation is a robust and common bioconjugation strategy.[6][7][] This protocol will utilize a common peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate this reaction.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | MedChemExpress | ≥98% (HPLC) |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, 99% |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |

| Carboxy-PEG-Linker (e.g., Carboxy-PEG4) | BroadPharm | ≥95% |

| HATU | Sigma-Aldrich | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent grade, ≥99% |

| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |

| Saturated sodium bicarbonate solution | Fisher Scientific | Laboratory grade |

| Brine solution | Fisher Scientific | Laboratory grade |

| Anhydrous sodium sulfate | Fisher Scientific | Laboratory grade |

| HPLC grade acetonitrile | Fisher Scientific | HPLC grade |

| HPLC grade water | Fisher Scientific | HPLC grade |

| Formic acid | Fisher Scientific | LC-MS grade |

Experimental Protocols

Step 1: Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group from this compound to expose the primary amine for conjugation.

Workflow for Boc Deprotection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. chempep.com [chempep.com]

- 7. pharmiweb.com [pharmiweb.com]

Application Notes and Protocols for In Vitro XIAP Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis and a key member of the inhibitor of apoptosis protein (IAP) family.[1] By binding to and inhibiting caspases-3, -7, and -9, XIAP effectively blocks the execution of the apoptotic cascade.[2][3] This inhibitory function is primarily mediated by its baculoviral IAP repeat (BIR) domains, with the BIR2 domain targeting caspases-3 and -7, and the BIR3 domain inhibiting caspase-9.[3][4] The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytoplasm during apoptosis, binds to the BIR domains of XIAP, displacing the caspases and allowing apoptosis to proceed.[5][6][7]

Overexpression of XIAP has been implicated in the pathogenesis of various cancers and is associated with resistance to chemotherapy and radiation.[8] Consequently, the development of small-molecule inhibitors that mimic the action of Smac/DIABLO and disrupt the XIAP-caspase interaction represents a promising therapeutic strategy.[9] This document provides detailed protocols for common in vitro assays used to screen and characterize the binding affinity of potential XIAP inhibitors.

XIAP Signaling Pathway in Apoptosis

The following diagram illustrates the central role of XIAP in the intrinsic apoptotic pathway and its antagonism by Smac/DIABLO.

Experimental Protocols for In Vitro XIAP Binding Assays

Several robust and high-throughput compatible in vitro assays are available to quantify the binding of inhibitors to XIAP. The most common techniques include Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule like the XIAP BIR domain, its tumbling is restricted, leading to an increase in polarization. Test compounds that compete with the probe for binding to XIAP will cause a decrease in polarization.[10][11]

Materials and Reagents:

-

Recombinant human XIAP BIR domain protein (e.g., BIR3 or BIR2)

-

Fluorescently labeled probe (e.g., a Smac-mimetic peptide conjugated to fluorescein)

-

Test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, non-binding surface 96- or 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the XIAP BIR domain protein in assay buffer.

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

-

In a 96-well plate, add the following to each well:

-

5 µL of the test compound solution.

-

A pre-incubated mixture of XIAP BIR3 protein (e.g., final concentration of 30 nM) and the fluorescent probe (e.g., final concentration of 5 nM) in assay buffer.

-

-

The final volume in each well should be around 125 µL.

-

Include control wells:

-

Maximum Polarization: XIAP protein + fluorescent probe (no competitor).

-

Minimum Polarization: Fluorescent probe only (no protein or competitor).

-

-

Incubate the plate at room temperature for 3 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[12]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using a modified Cheng-Prusoff equation.[10]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF is a proximity-based assay that relies on Förster Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or Red) fluorophore.[13][14] In a competitive binding format, a tagged XIAP protein (e.g., GST-tagged) is bound by an antibody conjugated to the donor fluorophore, and a labeled ligand (e.g., biotinylated Smac mimetic recognized by streptavidin-acceptor) binds to the XIAP protein, bringing the donor and acceptor into close proximity and generating a FRET signal. Unlabeled test compounds compete for binding, disrupting the FRET signal.

Materials and Reagents:

-

HTRF Human XIAP Binding Kit (e.g., for BIR2 or BIR3 domain), which typically includes:

-

GST-tagged human XIAP BIR domain protein

-

Anti-GST antibody labeled with Terbium cryptate (donor)

-

Labeled ligand (e.g., biotinylated ligand and Streptavidin-d2 or a red-labeled ligand)

-

Assay buffer

-

-

Test compounds

-

Low-volume white 96- or 384-well plates

-

HTRF-compatible plate reader

-

Reagent Preparation:

-

Prepare working solutions of the HTRF reagents (GST-XIAP, donor-labeled antibody, and acceptor-labeled ligand) in the provided assay buffer as per the kit instructions.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure (for a 20 µL final volume):

-

Dispense 5 µL of the test compound or standard into the wells of the assay plate.

-

Add 5 µL of the GST-tagged XIAP BIR domain protein.

-

Add 10 µL of the pre-mixed HTRF detection reagents (donor-labeled antibody and acceptor-labeled ligand).

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 to 4 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

-

Plot the HTRF ratio against the logarithm of the compound concentration to determine the IC50 value.

-

AlphaScreen Binding Assay

AlphaScreen is another bead-based proximity assay.[15][16] Donor beads, upon excitation at 680 nm, generate singlet oxygen that can travel up to 200 nm. If an acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent signal. In a typical XIAP binding assay, a tagged XIAP protein (e.g., GST-tagged) is captured on donor beads, and a biotinylated ligand binds to streptavidin-coated acceptor beads. The interaction between XIAP and the ligand brings the beads together, generating a signal. Competing compounds disrupt this interaction and reduce the signal.

Materials and Reagents:

-

AlphaScreen Glutathione Donor Beads

-

Streptavidin-Coated Acceptor Beads

-

GST-tagged human XIAP BIR domain protein

-

Biotinylated Smac-mimetic ligand

-

Test compounds

-

Assay buffer

-

White 384-well OptiPlates

-

AlphaScreen-capable plate reader

Protocol: [15]

-

Reagent Preparation:

-

Prepare working solutions of the GST-XIAP protein and biotinylated ligand in assay buffer.

-